molecular formula C18H18F3NO3 B8150625 (S)-ethyl 3-amino-3-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoate

(S)-ethyl 3-amino-3-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoate

Cat. No.: B8150625
M. Wt: 353.3 g/mol
InChI Key: WGXRHRWPHCNZLH-INIZCTEOSA-N
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Description

(S)-ethyl 3-amino-3-(4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)propanoate is a chiral compound featuring a trifluoromethoxy group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 3-amino-3-(4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 3-amino-3-(4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

(S)-ethyl 3-amino-3-(4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of (S)-ethyl 3-amino-3-(4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, leading to improved biological activity. The compound may modulate signaling pathways or inhibit enzyme activity, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    (S)-ethyl 3-amino-3-(4’-methoxy-[1,1’-biphenyl]-4-yl)propanoate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (S)-ethyl 3-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate: Contains a fluoro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (S)-ethyl 3-amino-3-(4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)propanoate imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in pharmaceutical and agrochemical applications compared to similar compounds.

Properties

IUPAC Name

ethyl (3S)-3-amino-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3/c1-2-24-17(23)11-16(22)14-5-3-12(4-6-14)13-7-9-15(10-8-13)25-18(19,20)21/h3-10,16H,2,11,22H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXRHRWPHCNZLH-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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